N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-indol-3-yl)acetamide
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Description
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-indol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of the mentioned compound have been synthesized and evaluated for their antimicrobial potential. For example, a study highlighted the synthesis and antimicrobial activity assessment of new heterocycles incorporating an antipyrine moiety, demonstrating promising antibacterial and antifungal properties (Bondock et al., 2008). This suggests a potential application of these compounds in developing new antimicrobial agents.
Insecticidal Properties
Compounds structurally related to N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-indol-3-yl)acetamide have been investigated for their insecticidal activities. A study by Deohate and Palaspagar (2020) demonstrated the synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation against Pseudococcidae insects, showcasing their insecticidal capabilities (Deohate & Palaspagar, 2020).
Synthesis of Novel Heterocyclic Compounds
Another significant application is the synthesis of novel heterocyclic compounds with potential pharmacological activities. Rahmouni et al. (2014) discussed the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the chemical versatility and potential for generating compounds with various biological activities (Rahmouni et al., 2014).
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c1-14-9-15(2)28(27-14)20-11-19(25-13-26-20)22-7-8-23-21(29)10-16-12-24-18-6-4-3-5-17(16)18/h3-6,9,11-13,24H,7-8,10H2,1-2H3,(H,23,29)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSHJIXAVBYPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)CC3=CNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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